Cas no 203302-97-0 (3-(Trifluoromethoxy)phenylacetic acid)

3-(Trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethoxy)phenylacetic acid
- 2-[3-(trifluoromethoxy)phenyl]acetic acid
- 3-(trifluoromethoxy)Benzeneacetic acid
- 3-Trifluoromethoxyphenylacetic acid
- 3-Trifluoromethoxyphenylaceticacid
- AKOS005254293
- MFCD00082480
- (3-trifluoromethoxy-phenyl)-acetic acid
- SCHEMBL761677
- [3-(trifluoromethoxy)phenyl]acetic acid
- Benzeneacetic acid, 3-(trifluoromethoxy)-
- PS-7873
- FT-0643896
- BCP29755
- Z1037570484
- 203302-97-0
- DTXSID90380469
- SY016865
- T2406
- CS-0020102
- 3-(Trifluoromethoxy)phenylacetic Acid;2-(3-(trifluoromethoxy)phenyl)acetic acid
- AC-4199
- 2-(3-(trifluoromethoxy)phenyl)acetic acid
- 3-(trifluoromethoxy)phenylacetic acid, AldrichCPR
- (3-trifluoromethoxyphenyl)acetic acid
- A21838
- EN300-100655
- AM62274
- 3-(trifluoromethoxy)-phenylacetic acid
- 2-(3-(trifluoromethoxy)phenyl)acetic acid;3-(Trifluoromethoxy)phenylacetic acid
- ALBB-021665
- DB-021761
-
- MDL: MFCD00082480
- インチ: 1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
- InChIKey: NFZQVADYFXRRPM-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC1=CC=CC(OC(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 220.03500
- どういたいしつりょう: 220.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.399
- ゆうかいてん: 53-55°C
- ふってん: 260.2°C at 760 mmHg
- フラッシュポイント: 111.2℃
- 屈折率: 1.477
- PSA: 46.53000
- LogP: 2.21230
- ようかいせい: 未確定
3-(Trifluoromethoxy)phenylacetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-(Trifluoromethoxy)phenylacetic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(Trifluoromethoxy)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 002130-5g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 5g |
$35.00 | 2024-07-19 | |
Oakwood | 002130-1g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 1g |
$15.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025244-100g |
3-(Trifluoromethoxy)benzeneacetic acid |
203302-97-0 | 98% | 100g |
¥3820.00 | 2023-11-21 | |
Enamine | EN300-100655-50.0g |
2-[3-(trifluoromethoxy)phenyl]acetic acid |
203302-97-0 | 95.0% | 50.0g |
$209.0 | 2025-02-21 | |
eNovation Chemicals LLC | D691429-25g |
3-(Trifluoromethoxy)phenylacetic Acid |
203302-97-0 | 97% | 25g |
$110 | 2023-09-03 | |
Ambeed | A293824-250mg |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 250mg |
$11.0 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-5g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 5g |
¥146.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-25g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 97% | 25g |
¥676.0 | 2022-03-01 | |
Fluorochem | 002130-10g |
3-(Trifluoromethoxy)phenylacetic acid |
203302-97-0 | 98% | 10g |
£38.00 | 2022-03-01 | |
TRC | T797018-10mg |
3-(Trifluoromethoxy)phenylacetic Acid |
203302-97-0 | 10mg |
$ 50.00 | 2022-06-02 |
3-(Trifluoromethoxy)phenylacetic acid 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-(Trifluoromethoxy)phenylacetic acidに関する追加情報
3-(Trifluoromethoxy)phenylacetic Acid: A Comprehensive Overview
3-(Trifluoromethoxy)phenylacetic acid (CAS no. 203302-97-0) is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, characterized by the presence of a trifluoromethoxy group and a phenylacetic acid backbone, make it a versatile intermediate in the synthesis of various bioactive compounds. This compound has been extensively studied for its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and inflammatory disorders.
The trifluoromethoxy group in 3-(Trifluoromethoxy)phenylacetic acid imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. This feature has been exploited in the development of small-molecule inhibitors that exhibit high selectivity and potency. Recent studies have demonstrated that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, making them attractive candidates for further clinical development.
In the realm of drug discovery, 3-(Trifluoromethoxy)phenylacetic acid has been utilized as a key building block in the synthesis of molecules targeting various disease pathways. For instance, researchers have explored its potential in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The phenylacetic acid moiety is known to interact with specific neurotransmitter receptors and enzymes, while the trifluoromethoxy group enhances binding affinity and selectivity. Preliminary findings suggest that derivatives of this compound may modulate key signaling pathways involved in neuroprotection and inflammation.
The pharmaceutical industry has also shown interest in 3-(Trifluoromethoxy)phenylacetic acid for its role in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. By leveraging the structural properties of this compound, scientists have designed novel inhibitors that target inflammatory cytokines and enzymes. The fluorinated aromatic ring system contributes to increased lipophilicity, facilitating better membrane penetration and intracellular delivery, which is crucial for effective anti-inflammatory action.
Beyond its therapeutic applications, 3-(Trifluoromethoxy)phenylacetic acid serves as a valuable scaffold for chemical biology studies. Its well-defined structure allows researchers to perform structure-activity relationship (SAR) studies, providing insights into the molecular determinants of biological activity. These studies are essential for optimizing lead compounds during the drug discovery process. Additionally, the compound's stability under various chemical conditions makes it suitable for use in high-throughput screening assays, enabling rapid identification of potential drug candidates.
The synthesis of 3-(Trifluoromethoxy)phenylacetic acid involves multi-step organic reactions that highlight its synthetic utility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired fluorinated aromatic core. These synthetic approaches not only showcase the versatility of this compound but also contribute to the broader toolkit available for medicinal chemists. The ability to efficiently produce high-purity batches of this compound is crucial for both research and industrial applications.
In conclusion, 3-(Trifluoromethoxy)phenylacetic acid (CAS no. 203302-97-0) is a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features, particularly the trifluoromethoxy group and phenylacetic acid backbone, make it an invaluable intermediate for synthesizing bioactive molecules targeting neurological and inflammatory disorders. Ongoing research continues to uncover new therapeutic potentials for this compound, reinforcing its significance in modern medicinal chemistry.
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